

An In-depth Technical Guide to Fluorobenzoylpiperidine Isomers for Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-Fluorobenzoyl)piperidine

Cat. No.: B1301799

[Get Quote](#)

An important distinction exists within the fluorobenzoylpiperidine chemical family, centered on the attachment point of the 4-fluorobenzoyl group to the piperidine ring. This guide clarifies the structural and nomenclatural differences between the N-substituted and C4-substituted isomers, providing a detailed overview of the more extensively researched C4-isomer, a key building block in modern drug discovery.

Core Chemical Structures and IUPAC Nomenclature

A critical point of clarification for researchers is the distinction between two primary isomers:

- **N-(4-Fluorobenzoyl)piperidine:** In this isomer, the 4-fluorobenzoyl group is attached to the nitrogen atom (position 1) of the piperidine ring. Its formal IUPAC name is (4-fluorophenyl)(piperidin-1-yl)methanone.
- **4-(4-Fluorobenzoyl)piperidine:** Here, the 4-fluorobenzoyl group is attached to the carbon atom at position 4 of the piperidine ring. The correct IUPAC name for this isomer is (4-fluorophenyl)(piperidin-4-yl)methanone[1][2].

While both are structurally related, the vast majority of published scientific literature, particularly in the context of pharmaceutical development, focuses on the C4-substituted isomer, 4-(4-Fluorobenzoyl)piperidine, and its salts. Detailed experimental data for the N-substituted isomer

is not as readily available in current literature. This guide will focus on the well-documented C4-isomer.

Physicochemical and Identification Data for 4-(4-Fluorobenzoyl)piperidine

This compound and its hydrochloride salt are foundational materials for the synthesis of a wide range of biologically active molecules. Their key properties are summarized below.

Property	4-(4-Fluorobenzoyl)piperidine	4-(4-Fluorobenzoyl)piperidine Hydrochloride
Appearance	White to off-white crystalline powder[3]	White to light tan powder[4]
Molecular Formula	C ₁₂ H ₁₄ FNO[1]	C ₁₂ H ₁₄ FNO·HCl or C ₁₂ H ₁₅ CIFNO[5][6]
Molecular Weight	207.24 g/mol [1]	243.71 g/mol [5][6]
CAS Number	56346-57-7[1]	25519-78-2[5]
Melting Point	102-105°C[3]	222-226°C[2]
Solubility	Soluble in DMSO, methanol, chloroform; insoluble in water[3]	Data not specified, but used in aqueous solutions for reactions.
Storage Conditions	Store at 2-8°C under an inert atmosphere[3]	Store in a cool, well-ventilated place; may be hygroscopic[4]
Purity (Typical)	≥98.5% (HPLC)[3]	≥98.0%[4]

Role in Pharmaceutical Research and Development

4-(4-Fluorobenzoyl)piperidine is a highly valued intermediate in medicinal chemistry. Its structural motif is a key component in numerous therapeutic agents, particularly those targeting the central nervous system.

The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for ligands targeting the serotonin 5-HT2A receptor. It acts as a constrained analog of a butyrophenone, a common feature in many antipsychotic and neurological drugs. The presence of this moiety is critical for the proper orientation and anchoring of the ligand within the receptor's binding site.

Key research applications include:

- Pharmaceutical Development: It serves as a primary building block in the synthesis of antipsychotics, novel analgesics, and anti-inflammatory drugs[5].
- Neuroscience Research: The scaffold is used to develop new molecules for investigating neurotransmitter systems and understanding neurological disorders[5].
- Drug Design: It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy, selectivity, and safety profiles of new drug candidates[5].

Experimental Protocols: Synthesis

The synthesis of 4-(4-fluorobenzoyl)piperidine and its precursors is well-established. Below are detailed protocols for key synthetic steps.

Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine

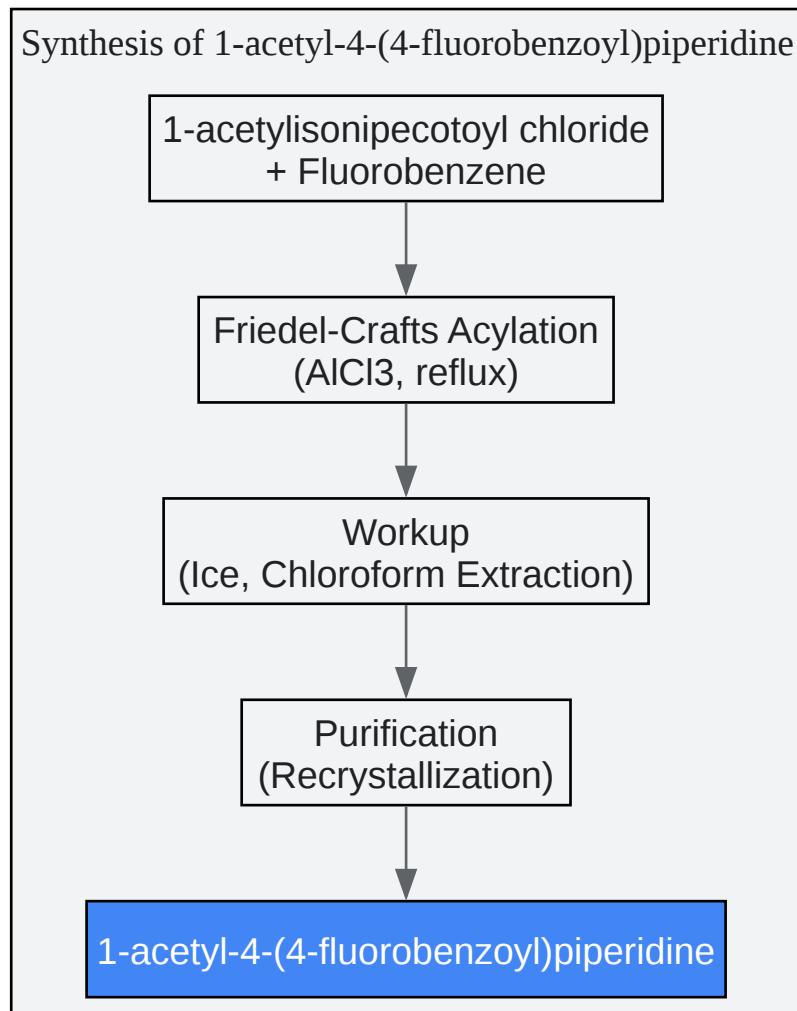
This procedure describes a Friedel-Crafts acylation to form the acetyl-protected intermediate.

Protocol:

- To a stirring mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.
- After the addition is complete, reflux the mixture for one hour.
- Pour the reaction mixture onto ice, allowing the two layers to separate.
- Extract the aqueous layer twice with chloroform.
- Combine the chloroform extracts with the original fluorobenzene layer.

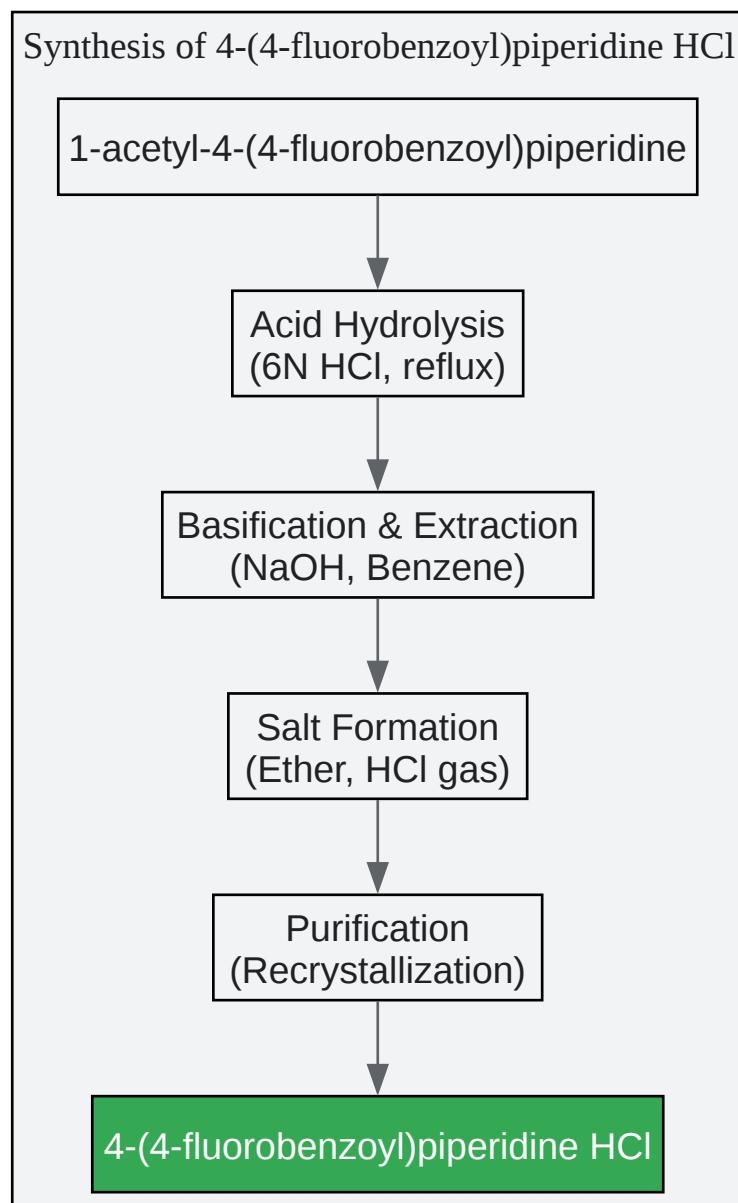
- Dry the combined organic solution and concentrate it under reduced pressure to yield a crystalline white solid.
- Recrystallize the solid from a ligroin-diisopropyl ether mixture to obtain pure 1-acetyl-4-(4-fluorobenzoyl)piperidine[7].

Synthesis of 4-(4-fluorobenzoyl)piperidine Hydrochloride (De-acetylation)


This protocol details the removal of the acetyl protecting group to yield the final hydrochloride salt.

Protocol:

- Reflux a solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl for 2 hours[8].
- Cool the solution and extract it twice with ether to remove impurities.
- Basify the aqueous solution with sodium hydroxide.
- Extract the basic aqueous solution with benzene.
- Dry the benzene extracts, filter, and concentrate the filtrate under reduced pressure to obtain a residual oil.
- Dissolve the oil in ether and bubble HCl gas into the solution with stirring to precipitate the salt.
- Collect the salt by filtration, wash with ether, and dry.
- Recrystallize the solid from isopropanol to yield the final product, 4-(4-fluorobenzoyl)piperidine hydrochloride[8].


Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis described in the experimental protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the acetyl-protected intermediate.

[Click to download full resolution via product page](#)

Caption: Workflow for the de-acetylation and salt formation of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-fluorobenzoyl)piperidine hydrochloride | 25519-78-2 [sigmaaldrich.com]
- 3. nbinfo.com [nbinfo.com]
- 4. nbinfo.com [nbinfo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(4-Fluorobenzoyl)piperidine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fluorobenzoylpiperidine Isomers for Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301799#n-4-fluorobenzoyl-piperidine-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com